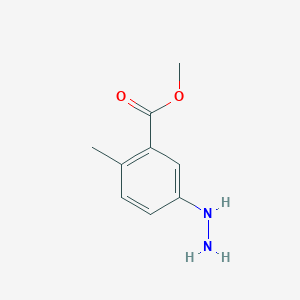
Methyl 5-hydrazinyl-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydrazinyl-2-methylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid and contains a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydrazinyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 5-nitro-2-methylbenzoate with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Material: Methyl 5-nitro-2-methylbenzoate
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol or methanol
Product: this compound
The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydrazinyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group in the starting material can be reduced to form the hydrazine derivative.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 5-hydrazinyl-2-methylbenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-hydrazinyl-2-methylbenzoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with cellular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with the chemical formula C8H8O2, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester derivative, used in cosmetics and personal care products.
Uniqueness
Methyl 5-hydrazinyl-2-methylbenzoate is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and potential biological activity. This differentiates it from other benzoate derivatives that lack this functional group.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 5-hydrazinyl-2-methylbenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-7(11-10)5-8(6)9(12)13-2/h3-5,11H,10H2,1-2H3 |
InChI Key |
VDNPPVXSDKMVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13228289.png)
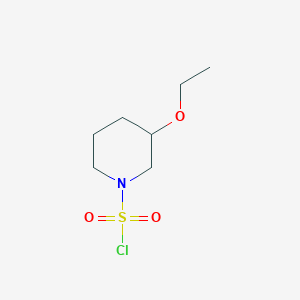
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B13228293.png)
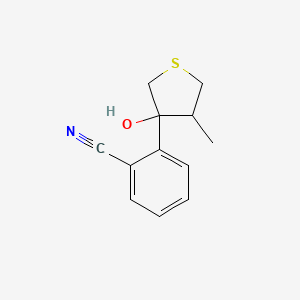
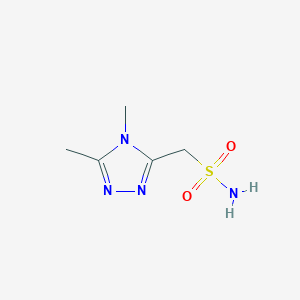
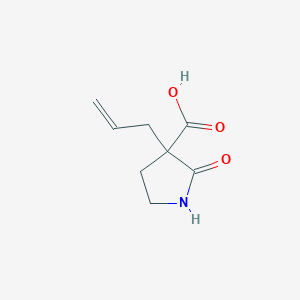
amine](/img/structure/B13228323.png)
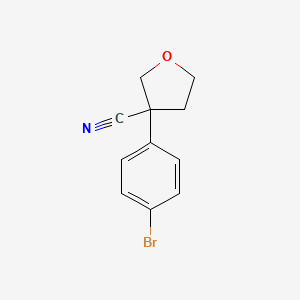
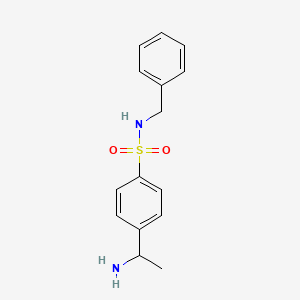
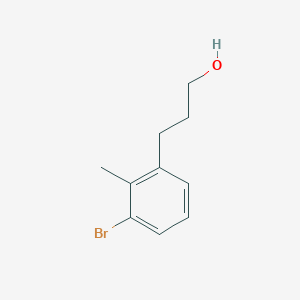
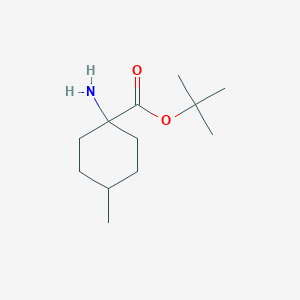
![1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13228351.png)
![4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13228354.png)
![1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13228360.png)
